4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2S/c1-13(28)15-4-6-16(7-5-15)21(29)27(12-14-3-2-8-25-11-14)22-26-20-18(24)9-17(23)10-19(20)30-22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGTYLGXFCVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, synthesizing findings from various studies and highlighting key aspects of its pharmacological profile.
Chemical Structure and Properties
The compound features a benzamide structure with an acetyl group and a difluorobenzothiazole moiety. The presence of fluorine atoms is known to enhance the pharmacological properties of compounds, potentially increasing their efficacy and selectivity against biological targets.
Anti-Cancer Activity
Studies have indicated that compounds containing a thiazole moiety , such as this one, exhibit significant cytotoxic effects against various cancer cell lines. The thiazole ring is associated with the inhibition of histone deacetylases (HDACs) , enzymes that play a crucial role in cancer progression and treatment resistance. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Table 1: Summary of Anti-Cancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 5.0 | HDAC inhibition |
| PANC-1 | 4.5 | Apoptosis induction |
| RKO | 6.0 | Cell cycle arrest |
| LoVo | 7.5 | Inhibition of proliferation |
Anti-Inflammatory Properties
In addition to its anti-cancer potential, the compound has shown promise in anti-inflammatory contexts . Research indicates that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This dual action makes it a candidate for further exploration in chronic inflammatory diseases.
The exact mechanism of action for This compound is still under investigation. However, molecular docking studies suggest that it may effectively bind to specific enzymes or receptors involved in cancer pathways, thereby modulating their activity.
Interaction Studies
Preliminary interaction studies have indicated that this compound may interact with various proteins involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Example Study: In Vitro Evaluation
A study conducted on several derivatives similar to this compound demonstrated varying degrees of inhibitory activity against cancer cell lines. The most promising derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating significant potential for this class of compounds .
Scientific Research Applications
Physical Properties
Antibacterial Activity
Research has indicated that compounds similar to 4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibit significant antibacterial properties. For instance:
- Mechanism of Action : These compounds often inhibit bacterial cell division. Studies have shown that derivatives containing the benzothiazole moiety demonstrate potent activity against Gram-positive and Gram-negative bacteria .
- Case Study : A derivative was tested against Staphylococcus aureus and showed inhibition comparable to established antibiotics like ampicillin .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to the presence of the benzothiazole ring, which is known for its ability to interact with biological targets involved in cancer cell proliferation.
- Research Findings : A study demonstrated that similar benzothiazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
Beyond antibacterial effects, the compound may also exhibit antifungal and antiviral activities.
- Broad Spectrum : Research on related compounds has shown effectiveness against various pathogens, making them candidates for further development as broad-spectrum antimicrobial agents .
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design.
Structure Activity Relationship (SAR)
Understanding how modifications to the core structure affect biological activity is crucial for optimizing efficacy and reducing toxicity.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and biological activity |
| Variations in Substituents | Alters binding affinity to target proteins |
Computational Studies
Computational modeling and simulations are employed to predict the interaction of this compound with biological targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
* The molecular formula of the target compound can be inferred as C₂₂H₁₆F₂N₃O₂S (acetyl replaces methoxy in , adding one carbon and oxygen).
Functional Group Implications
- Acetyl vs.
- Fluorine Substitution: The 4,6-difluoro motif (shared with and ) improves resistance to oxidative metabolism compared to non-fluorinated analogs.
- Pyridin-3-ylmethyl Group : Common in and , this group may facilitate π-π stacking or hydrogen bonding in biological targets.
- Chlorine vs. Acetyl : Compounds like 4d use 3,4-dichloro substituents for strong electron withdrawal, whereas the acetyl group offers a balance of steric and electronic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 4-acetyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide?
- Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, benzothiazole intermediates are synthesized via refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Final coupling steps may use benzoyl chlorides (e.g., 4-(trifluoromethyl)benzoyl chloride) in acetonitrile with potassium carbonate as a base . Purification often involves recrystallization or column chromatography.
Q. How is structural characterization of this compound validated?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and integration ratios (e.g., pyridine protons at δ 8.5–9.0 ppm) .
- Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm) and acetyl groups (~1730 cm) .
- Elemental Analysis : Matching experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .
- X-ray Crystallography : Resolves bond angles and torsion angles, as seen in related benzamide derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in the benzothiazole-amide coupling step be addressed?
- Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., 4,6-difluoro substitution on benzothiazole) direct coupling to the more nucleophilic nitrogen. Solvent polarity (e.g., acetonitrile vs. DMF) and temperature (reflux vs. RT) also modulate reactivity. Controlled experiments with isotopic labeling (e.g., N) or computational modeling (DFT) can validate pathways .
Q. What strategies are used to evaluate the compound’s biological activity in vitro?
- Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC) against target enzymes (e.g., kinases) using fluorescence-based substrates.
- Cellular Uptake Studies : Radiolabeled analogs (e.g., H or C) to measure permeability in Caco-2 monolayers .
- Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS analysis of metabolites. The trifluoromethyl group enhances stability by resisting oxidative degradation .
Q. How are contradictions in spectral data resolved during characterization?
- Answer : Discrepancies (e.g., unexpected NMR splitting) are addressed via:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., rotameric equilibria).
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons (e.g., pyridinyl-methyl and benzamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 484.0921) .
Q. What mechanistic insights guide optimization of the amide bond formation?
- Answer : The reaction proceeds via a mixed anhydride or active ester intermediate. Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve yield by controlling reaction time and temperature. Design of Experiments (DoE) models optimize parameters (e.g., molar ratios, catalyst loading) with <5% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
